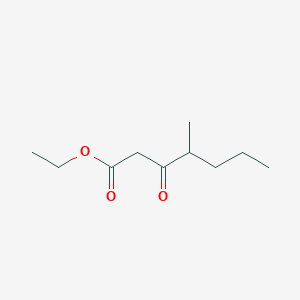
Ethyl 4-methyl-3-oxoheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-methyl-3-oxoheptanoate is an organic compound with the molecular formula C10H18O3. It is an ester derived from the condensation of 4-methyl-3-oxoheptanoic acid and ethanol. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-methyl-3-oxoheptanoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed from ethyl acetoacetate, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-oxoheptanoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the keto group to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 4-methyl-3-oxoheptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-oxoheptanoate involves its interaction with various molecular targets. In enzymatic reactions, the ester group can be hydrolyzed by esterases to form the corresponding acid and alcohol. The keto group can participate in nucleophilic addition reactions, forming intermediates that can further react to yield various products .
Comparison with Similar Compounds
Ethyl 4-methyl-3-oxoheptanoate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but lacks the additional methyl group on the heptanoate chain.
Ethyl 4-methyl-3-oxopentanoate: Has a shorter carbon chain but similar functional groups
Uniqueness
This compound is unique due to its specific structure, which includes a longer carbon chain and a methyl group that can influence its reactivity and applications in synthesis.
Properties
CAS No. |
91007-05-5 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxoheptanoate |
InChI |
InChI=1S/C10H18O3/c1-4-6-8(3)9(11)7-10(12)13-5-2/h8H,4-7H2,1-3H3 |
InChI Key |
AWVLEEPOJNLLNE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Amino-3-[3-(1,3-dioxolan-2-yl)phenoxy]propan-2-ol](/img/structure/B14369595.png)

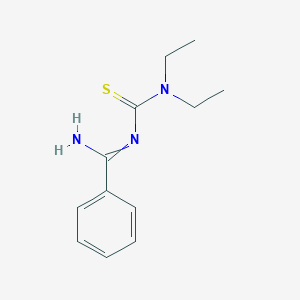
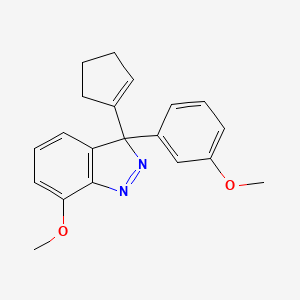
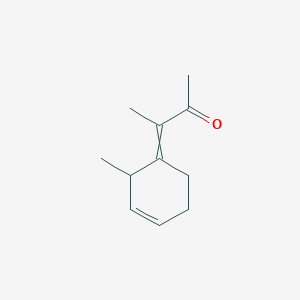
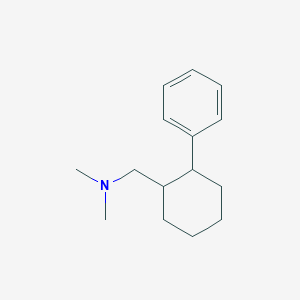
![1-Chloro-3-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14369627.png)
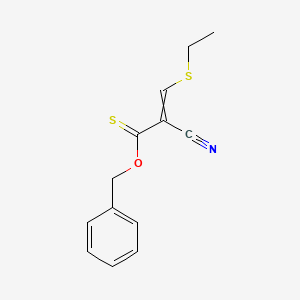
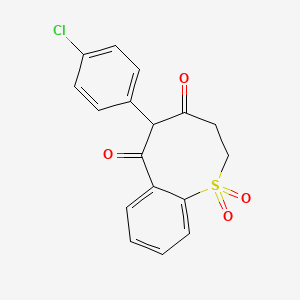
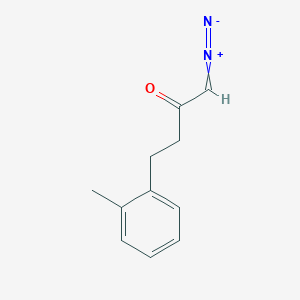
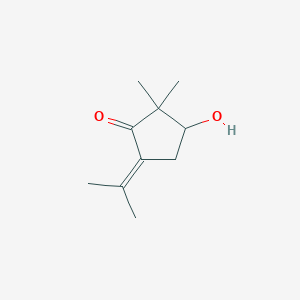
![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
